molecular formula C10H9NO3 B1623685 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one CAS No. 24077-98-3

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B1623685
CAS No.: 24077-98-3
M. Wt: 191.18 g/mol
InChI Key: BNMBBZNFBBNMDD-LUAWRHEFSA-N
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Description

It was first identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cell signaling and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one typically involves the reaction of 6-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control measures, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cell signaling pathways, particularly the JAK/STAT pathway.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

Mechanism of Action

The primary mechanism of action of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one involves the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine receptors to the nucleus, leading to the regulation of gene expression. By inhibiting this pathway, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyimino-6-methoxy-2,3-dihydro-1H-inden-1-one
  • 6-methoxy-1-indanone
  • Hydroxylamine derivatives

Uniqueness

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one is unique due to its specific inhibition of the JAK/STAT pathway, which distinguishes it from other similar compounds. Its ability to modulate this pathway makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

24077-98-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-6-methoxy-3H-inden-1-one

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9-

InChI Key

BNMBBZNFBBNMDD-LUAWRHEFSA-N

SMILES

COC1=CC2=C(CC(=NO)C2=O)C=C1

Isomeric SMILES

COC1=CC2=C(C/C(=N/O)/C2=O)C=C1

Canonical SMILES

COC1=CC2=C(CC(=NO)C2=O)C=C1

Key on ui other cas no.

24077-98-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one
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2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one
Reactant of Route 3
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one
Reactant of Route 4
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one

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